5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one likely involves multi-step organic reactions. Typical steps might include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the chlorophenyl and methylbenzoyl groups via Friedel-Crafts acylation.
- Formation of the pyrrolone ring through condensation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Aromatic substitution reactions might occur on the chlorophenyl and methylbenzoyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the thiazole ring.
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-2-one: Lacks the dihydro structure.
Uniqueness
The presence of both the thiazole ring and the pyrrolone structure, along with the specific substituents, might confer unique biological activities or chemical properties.
Properties
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-2-4-14(5-3-12)18(25)16-17(13-6-8-15(22)9-7-13)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGJWMNQNQFHOJ-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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